molecular formula C9H17NO3 B2688907 tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate CAS No. 2059911-28-1

tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate

Cat. No.: B2688907
CAS No.: 2059911-28-1
M. Wt: 187.239
InChI Key: VSLZXCDAPVPGOX-NKWVEPMBSA-N
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Description

Tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.239. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

Research demonstrates the versatility of tert-Butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate and related compounds in organic synthesis. For instance, the Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom using tert-butyl hydroperoxide in water is an innovative approach to produce tert-butoxylated and hydroxylated products, leading to various functionalized pyrrolidines under elevated temperatures (Wei et al., 2011). Similarly, the Palladium-Catalyzed Three-Component Reaction demonstrates the compound's role in forming polysubstituted aminopyrroles, showcasing its utility in creating complex molecular architectures (Qiu, Wang, & Zhu, 2017).

Chiral Auxiliary and Synthesis

The compound's application extends to serving as a chiral auxiliary, such as in the synthesis of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which is used for the preparation of enantiomerically pure compounds. This showcases its significance in achieving stereochemical control in synthesis (Studer, Hintermann, & Seebach, 1995).

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives are pivotal in medicinal chemistry, such as in dipeptidyl peptidase IV inhibitors. N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline with tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlight the compound's role in synthesizing medically relevant structures (Singh & Umemoto, 2011).

Kinetic Resolution and Stereoselective Synthesis

The compound's utility is further evidenced in kinetic resolution and stereoselective synthesis processes. For example, dynamic kinetic resolution utilizing 2-oxoimidazolidine-4-carboxylate as a chiral auxiliary for stereoselective alkylation of α-bromo amides showcases the compound's contribution to the efficient synthesis of chiral building blocks (Kubo et al., 1997).

Nucleophilic Substitutions and Radical Reactions

tert-Butyl phenylazocarboxylates' role in facilitating nucleophilic substitutions and radical reactions emphasizes the compound's versatility in organic synthesis. These reactions lead to diverse modifications of the benzene ring, highlighting the compound's utility in creating complex molecular structures (Jasch, Höfling, & Heinrich, 2012).

Properties

IUPAC Name

tert-butyl (2R,4S)-4-hydroxypyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)7-4-6(11)5-10-7/h6-7,10-11H,4-5H2,1-3H3/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSLZXCDAPVPGOX-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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